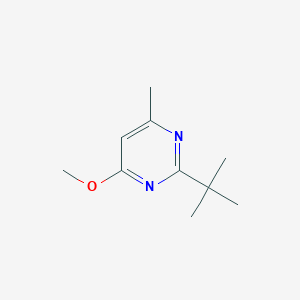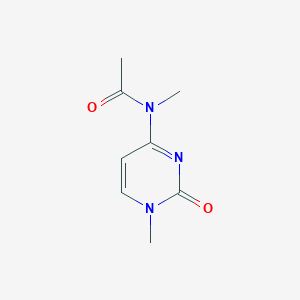
Ethyl 4-ethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethylnicotinate is an organic compound belonging to the class of esters. It is derived from nicotinic acid (also known as niacin) and is characterized by the presence of an ethyl group attached to the fourth position of the nicotinic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and ethanol with a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the ester is formed as a result of the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of toluene as a solvent. Nicotinic acid, absolute ethanol, and an esterification solid acid catalyst (such as HND230) are added to toluene. The mixture is stirred at a temperature range of 50-65°C for 3-6 hours. After the reaction is complete, the mixture is cooled, and the catalyst is recovered by filtration. The solvent is then removed under reduced pressure to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-ethylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed to yield nicotinic acid and ethanol.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
Ethyl 4-ethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 4-ethylnicotinate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 4-ethylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Similar to this compound, methyl nicotinate is an ester of nicotinic acid but with a methyl group instead of an ethyl group.
Ethyl nicotinate: This compound is another ester of nicotinic acid with an ethyl group but without the additional ethyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position of the nicotinic acid ring, which can influence its chemical properties and reactivity compared to other esters of nicotinic acid.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
ethyl 4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-11-7-9(8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
RUHYKLLGFDSOPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



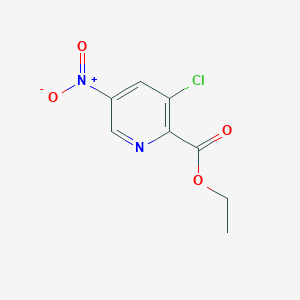
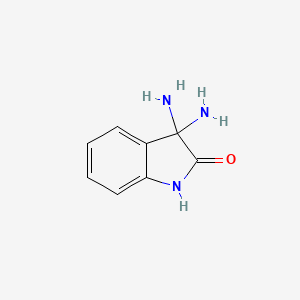

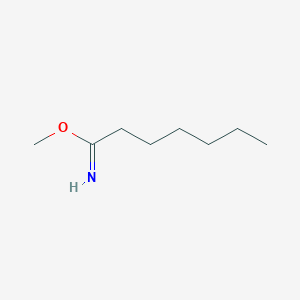

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)

![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
